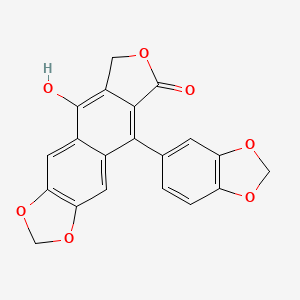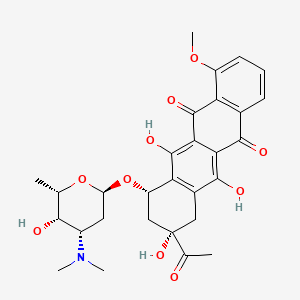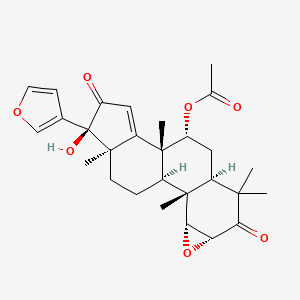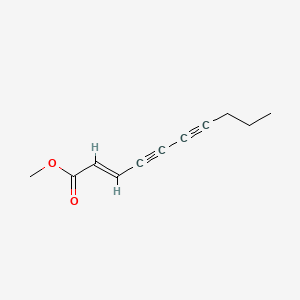![molecular formula C25H50N4O2 B1212925 Hexanamide, 2,6-diamino-N-[(1-oxotridécyl)-2-pipéridinyl]méthyl- CAS No. 136449-85-9](/img/structure/B1212925.png)
Hexanamide, 2,6-diamino-N-[(1-oxotridécyl)-2-pipéridinyl]méthyl-
Vue d'ensemble
Description
Applications De Recherche Scientifique
NPC 15437 has a wide range of scientific research applications:
Mécanisme D'action
Target of Action
The primary target of NPC-15437 is Protein Kinase C (PKC) . PKC is a family of protein kinases involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues. They play key roles in several signal transduction cascades .
Mode of Action
NPC-15437 acts as a potent and selective inhibitor of PKC . It binds to the regulatory domain of PKC, specifically interacting with the C1 domain . This interaction inhibits the activity of PKC and the binding of phorbol ester to the enzyme .
Biochemical Pathways
By inhibiting PKC, NPC-15437 affects various signaling pathways that PKC is involved in. PKC plays a crucial role in several cellular processes including cell differentiation, proliferation, and apoptosis. The inhibition of PKC can therefore have significant downstream effects on these processes .
Pharmacokinetics
It is known that npc-15437 is soluble in water up to 25 mm , which suggests that it may have good bioavailability
Result of Action
The inhibition of PKC by NPC-15437 can have various molecular and cellular effects. For instance, it has been shown to antagonize the phorbol ester-induced phosphorylation of a 47-kDa protein in human platelets . This suggests that NPC-15437 can modulate protein phosphorylation events in cells, potentially affecting a wide range of cellular functions .
Action Environment
It is known that npc-15437 is stable for up to 12 months when stored under desiccating conditions at -20°c
Orientations Futures
The compound has been used in various studies, such as those investigating its effect on nicotine-seeking behavior in mice, its effect on 3,4-methylenedioxymethamphetamine (MDMA)-induced neurotoxicity in mice, and its effect on PKC signaling in object recognition memory studies . Future research could continue to explore these and other potential applications of this compound.
Méthodes De Préparation
La synthèse du NPC 15437 implique plusieurs étapes. Le composé est généralement préparé par une série de réactions chimiques qui comprennent la formation de la chaîne principale hexanamide et la fixation des groupes pipéridinyle et tridécyle. Les conditions réactionnelles impliquent souvent l'utilisation de solvants comme le diméthylsulfoxyde et le polyéthylène glycol, ainsi que de tensioactifs comme le Tween 80 . Le produit final est obtenu sous forme d'hydrate de dihydrochlorure, qui est ensuite purifié pour atteindre une pureté supérieure à 98% .
Analyse Des Réactions Chimiques
Le NPC 15437 subit divers types de réactions chimiques, notamment:
Oxydation: Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les réactifs courants comprennent les agents oxydants comme le peroxyde d'hydrogène.
Réduction: Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les agents réducteurs tels que le borohydrure de sodium sont couramment utilisés.
Substitution: Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre. Les réactifs courants comprennent les halogènes et les nucléophiles.
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut entraîner la formation d'une cétone ou d'un aldéhyde, tandis que la réduction peut donner un alcool .
Applications de recherche scientifique
Le NPC 15437 a un large éventail d'applications de recherche scientifique:
Mécanisme d'action
Le NPC 15437 exerce ses effets en inhibant sélectivement la protéine kinase C. Il se lie au domaine régulateur de l'enzyme, interagissant spécifiquement avec le domaine C1. Cette interaction empêche l'activation de la protéine kinase C par les esters de phorbol et la phosphatidylsérine, inhibant ainsi l'activité de l'enzyme . Le composé est également rapporté pour moduler la P-glycoprotéine, qui joue un rôle dans le transport et la résistance des médicaments .
Comparaison Avec Des Composés Similaires
Le NPC 15437 est unique dans son inhibition sélective de la protéine kinase C. Les composés similaires comprennent:
ARL-17477 dihydrochlorure: Un autre inhibiteur de la protéine kinase C avec des propriétés similaires.
GR 127935 chlorhydrate: Un composé qui inhibe également la protéine kinase C mais avec une sélectivité et une puissance différentes.
A-438079 chlorhydrate: Un autre inhibiteur de la protéine kinase C avec des propriétés chimiques distinctes.
Ces composés partagent des mécanismes d'action similaires mais diffèrent dans leurs structures chimiques et leurs interactions spécifiques avec la protéine kinase C.
Propriétés
IUPAC Name |
2,6-diamino-N-[(1-tridecanoylpiperidin-2-yl)methyl]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H50N4O2/c1-2-3-4-5-6-7-8-9-10-11-18-24(30)29-20-15-13-16-22(29)21-28-25(31)23(27)17-12-14-19-26/h22-23H,2-21,26-27H2,1H3,(H,28,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQRGYNEDCHJPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(=O)N1CCCCC1CNC(=O)C(CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H50N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70929436 | |
| Record name | 2,6-Diamino-N-[(1-tridecanoylpiperidin-2-yl)methyl]hexanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70929436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136449-85-9 | |
| Record name | Npc 15437 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136449859 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Diamino-N-[(1-tridecanoylpiperidin-2-yl)methyl]hexanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70929436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of NPC-15437?
A1: NPC-15437 selectively inhibits protein kinase C (PKC) [].
Q2: How does NPC-15437 interact with PKC?
A2: NPC-15437 acts as a competitive inhibitor of phorbol ester binding to the regulatory domain of PKC []. It also competitively inhibits PKCα activation by phosphatidylserine and demonstrates mixed inhibition with respect to calcium activation []. These findings suggest that NPC-15437 binds to the regulatory region of PKC, interfering with its activation by various stimuli.
Q3: Does NPC-15437 affect other kinases?
A3: NPC-15437 demonstrates high selectivity for PKC. Studies have shown no significant inhibition of cAMP-dependent or calcium/calmodulin-dependent protein kinases at concentrations up to 300 μM [].
Q4: What are the downstream effects of PKC inhibition by NPC-15437?
A4: The downstream effects of NPC-15437 are diverse and context-dependent due to the widespread involvement of PKC in various cellular processes. For instance, NPC-15437 has been shown to:
- Block anoxia-induced long-term potentiation (LTP) in rat hippocampal neurons [, ], suggesting a role for PKC in this form of synaptic plasticity.
- Inhibit thyrotropin-releasing hormone (TRH)-induced α-melanocyte-stimulating hormone (α-MSH) secretion in frog melanotrope cells [, ], indicating PKC involvement in this hormonal signaling pathway.
- Suppress the persistent suppression of LTP at hippocampal CA1 synapses induced by transient removal of extracellular Mg2+ [], highlighting a role for PKC in the disruptive effects of seizure-like activity on synaptic plasticity.
Q5: Does NPC-15437 exhibit isoform selectivity among PKC isoforms?
A5: Yes, studies suggest that NPC-15437 displays a preference for novel PKC isoforms, particularly PKCε and PKCη [, , ]. This selectivity makes NPC-15437 a valuable tool for dissecting the specific roles of different PKC isoforms in various cellular processes.
Q6: What is the molecular formula and weight of NPC-15437?
A6: The molecular formula of NPC-15437 is C24H48N4O2, and its molecular weight is 424.65 g/mol.
Q7: Is there any spectroscopic data available for NPC-15437?
A7: While specific spectroscopic data for NPC-15437 was not provided in the reviewed research, it's important to note that techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly used for structural characterization of such compounds.
Q8: What in vitro models have been used to study NPC-15437?
A8: Various in vitro models have been employed to investigate the effects of NPC-15437, including:
- Cultured frog melanotrope cells: Used to study the role of PKC in TRH-induced α-MSH secretion [, ].
- Rat hippocampal slices: Employed to investigate the involvement of PKC in anoxia-induced LTP [, ] and the suppressive effects of transient Mg2+ removal on LTP [].
- Human platelet lysates: Utilized to assess the ability of NPC-15437 to antagonize phorbol ester-induced protein phosphorylation [].
Q9: What in vivo models have been used to study NPC-15437?
A9: In vivo studies using NPC-15437 have been conducted in:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


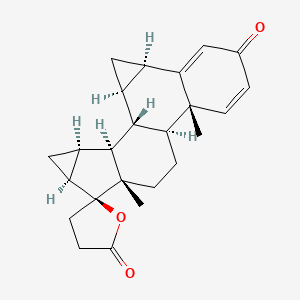
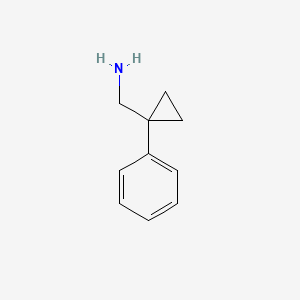

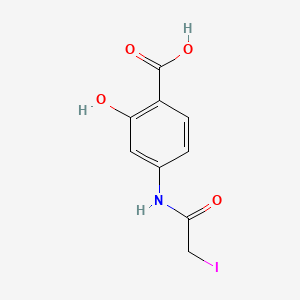
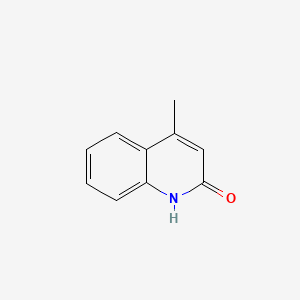
![1-Naphthalenol, 4-[(4-ethoxyphenyl)azo]-](/img/structure/B1212853.png)
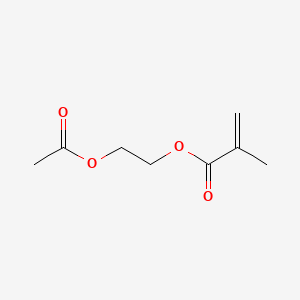
![1-[4-Amino-5-(2-cyanopyrrolidin-1-yl)-5-oxo-pentyl]-3-(1,1,3,3,4,4,5,7,8-nonamethylisochroman-6-yl)sulfonyl-guanidine](/img/structure/B1212857.png)
![tert-butyl (2S)-1-[(2R)-2-[2-(hydroxyamino)-2-oxo-ethyl]hexanoyl]pyrrolidine-2-carboxylate](/img/structure/B1212858.png)
